3,3-difluoro-4-methoxy-4-oxobutanoic acid

描述

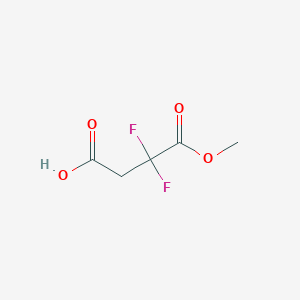

3,3-Difluoro-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H6F2O4. It is characterized by the presence of two fluorine atoms, a methoxy group, and a ketone functional group within its structure. This compound is

生物活性

3,3-Difluoro-4-methoxy-4-oxobutanoic acid (DFMOB) is a fluorinated derivative of 4-methoxy-4-oxobutanoic acid, characterized by the presence of two fluorine atoms at the 3-position of the butanoic acid backbone. Despite its unique chemical structure and potential applications, there is a notable scarcity of scientific literature detailing its biological activity and mechanisms of action.

- Molecular Formula : C5H6F2O3

- Molecular Weight : Approximately 178.1 g/mol

- Functional Groups : Methoxy group (-OCH₃) and keto group (=O)

These structural features suggest that DFMOB may exhibit specific interactions with biological macromolecules, such as proteins and nucleic acids, potentially influencing various biochemical pathways.

Interaction Studies

Preliminary studies indicate that compounds similar to DFMOB may interact with enzyme active sites or cellular receptors. Such interactions can lead to modulation of biological pathways, including:

- Enzyme Inhibition : The presence of fluorine atoms may enhance the binding affinity to certain enzymes.

- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, which could be an area for further exploration with DFMOB.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of DFMOB, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-4-methoxy-4-oxobutanoic acid | C5H6F2O3 | Different fluorination pattern |

| 3-Hydroxy-4-methoxy-4-oxobutanoic acid | C5H8O4 | Contains a hydroxyl group instead of fluorine |

| L-Aspartic Acid Dimethyl Ester Hydrochloride | C7H12ClN2O4 | Amino acid derivative with distinct functional groups |

These comparisons highlight how the specific fluorination pattern and methoxy group in DFMOB may influence its reactivity and biological activity compared to other derivatives.

Safety and Handling

Due to the absence of comprehensive safety data for DFMOB, it is essential to approach this compound with caution. Standard laboratory safety protocols should be followed when handling any unknown compound, assuming potential hazards exist.

属性

IUPAC Name |

3,3-difluoro-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c1-11-4(10)5(6,7)2-3(8)9/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVIXFMGCKOHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。